molecular formula C9H13BrO2 B11822591 Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate CAS No. 2307750-95-2

Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B11822591
CAS No.: 2307750-95-2
M. Wt: 233.10 g/mol
InChI Key: GYRZVPNVHCGECT-UHFFFAOYSA-N
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Description

rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate typically involves the bromination of a bicyclic precursor followed by esterification. One common method is the Diels-Alder reaction, which forms the bicyclic structure, followed by selective bromination and esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: The primary alcohol derivative.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is used in scientific research for:

Mechanism of Action

The mechanism of action for rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other reactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride
  • Methyl (1R,6S,7R)-7-[3-(methoxymethoxy)propyl]-7-methyl-2-oxobicyclo[4.1.0]heptane-1-carboxylate

Uniqueness

rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization .

Properties

CAS No.

2307750-95-2

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C9H13BrO2/c1-12-8(11)9-5-3-2-4-6(9)7(9)10/h6-7H,2-5H2,1H3

InChI Key

GYRZVPNVHCGECT-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)[C@@]12CCCC[C@@H]1[C@H]2Br

Canonical SMILES

COC(=O)C12CCCCC1C2Br

Origin of Product

United States

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